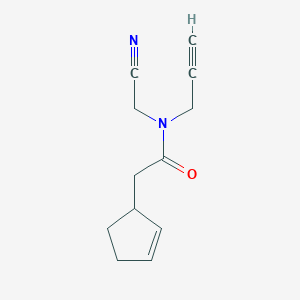
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide is a complex organic compound with a unique structure that combines a cyanomethyl group, a cyclopentene ring, and a propynylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide typically involves a multi-step process. One common method starts with the preparation of the cyclopentene ring, which can be achieved through the cyclization of suitable precursors under acidic or basic conditions. The cyanomethyl group is then introduced via a cyanomethylation reaction, often using cyanomethyl halides in the presence of a base. The final step involves the coupling of the propynylacetamide moiety, which can be achieved through a variety of methods, including amide bond formation using coupling reagents such as carbodiimides or through direct alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The cyclopentene ring and propynylacetamide moiety can also contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-cyclopent-2-en-1-ylacetamide: Lacks the propynyl group, which may affect its reactivity and biological activity.
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-methylacetamide: Contains a methyl group instead of a propynyl group, potentially altering its chemical properties and applications.
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-ethylacetamide: Similar to the methyl derivative but with an ethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(Cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide is unique due to the presence of the propynyl group, which can participate in additional chemical reactions, such as click chemistry, and may enhance its binding affinity to specific molecular targets
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclopent-2-en-1-yl-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-8-14(9-7-13)12(15)10-11-5-3-4-6-11/h1,3,5,11H,4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKNKVXGGQPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1CCC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

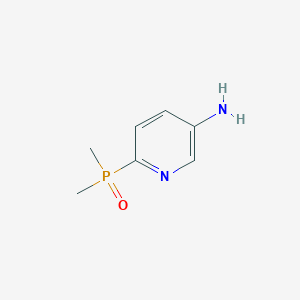
![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![10-(4-bromobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2392437.png)
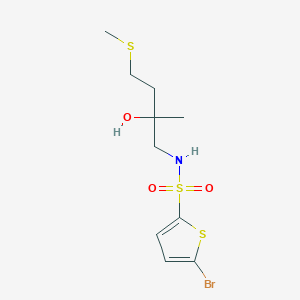
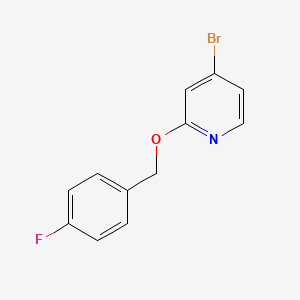
![4-((1H-pyrazol-1-yl)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2392443.png)

![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)
![3-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)
![1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
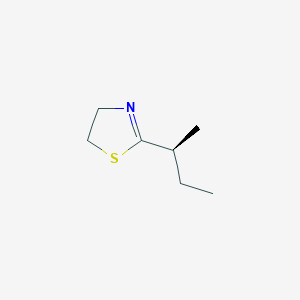
![8'-{[bis(2-methoxyethyl)amino]methyl}-6-chloro-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2392450.png)

